N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride
Overview
Description
N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride is a chemical compound with a unique structure that combines an aminopentyl chain with a nitrobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 5-aminopentylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: N-(5-Aminopentyl)-2-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-(5-Aminopentyl)-2-nitrosobenzenesulfonamide or N-(5-Aminopentyl)-2-nitrobenzenesulfonamide.
Scientific Research Applications
N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can bind to enzymes or proteins, potentially inhibiting their activity. These interactions can affect various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride: Similar structure but with a chloro-substituted naphthalene ring.
N-(5-Aminopentyl)acetamide: Contains an acetamide group instead of a nitrobenzenesulfonamide group.
N-Acetylcadaverine Hydrochloride: Similar aminopentyl chain but with an acetyl group.
Uniqueness
N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride is unique due to its combination of a nitro group and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(5-aminopentyl)-2-nitrobenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S.ClH/c12-8-4-1-5-9-13-19(17,18)11-7-3-2-6-10(11)14(15)16;/h2-3,6-7,13H,1,4-5,8-9,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGKSPTYZQTIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474876 | |
Record name | N-(5-Aminopentyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437718-20-2 | |
Record name | N-(5-Aminopentyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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